molecular formula C11H10BrNO B1382543 6-Bromo-2-ethoxyquinoline CAS No. 1363386-54-2

6-Bromo-2-ethoxyquinoline

Cat. No.: B1382543
CAS No.: 1363386-54-2
M. Wt: 252.11 g/mol
InChI Key: ITFJNURSKVIXSW-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxyquinoline is a halogenated quinoline derivative featuring a bromine atom at the 6-position and an ethoxy group at the 2-position of the quinoline scaffold. This compound is commercially available in varying quantities (e.g., 100 mg to 10 g) with prices ranging from €139 to €1,799, depending on scale .

Properties

IUPAC Name

6-bromo-2-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-11-6-3-8-7-9(12)4-5-10(8)13-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFJNURSKVIXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-ethoxyquinoline can be synthesized through several methods. One common method involves the bromination of 2-ethoxyquinoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Another synthetic route involves the Suzuki–Miyaura coupling reaction, where 2-ethoxyquinoline is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Bromo-2-ethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxyquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key analogs of 6-bromo-2-ethoxyquinoline, emphasizing substituent diversity and molecular properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key References
This compound 6-Br, 2-OCH₂CH₃ Likely C₁₁H₉BrNO ~250.1 (estimated)
6-Bromo-2-methoxyquinoline 6-Br, 2-OCH₃ C₁₀H₇BrNO 252.08
6-Bromo-2-isopropoxy-4-methylquinoline 6-Br, 2-OCH(CH₃)₂, 4-CH₃ C₁₃H₁₄BrNO 280.16
6-Bromo-4-chloro-2-methylquinoline 6-Br, 4-Cl, 2-CH₃ C₁₀H₇BrClN 272.53
6-Bromo-3-ethyl-2-hydrazinoquinoline HCl 6-Br, 3-C₂H₅, 2-NHNH₂·HCl C₁₁H₁₃BrClN₃ 302.6

Key Observations :

  • Halogen Diversity: The 4-chloro derivative (6-bromo-4-chloro-2-methylquinoline) introduces dual halogenation, enhancing electrophilicity for nucleophilic substitutions .
  • Functional Group Additions: The hydrazino group in 6-bromo-3-ethyl-2-hydrazinoquinoline hydrochloride enables coordination chemistry or further derivatization, contrasting with the inert ethoxy group .

Biological Activity

6-Bromo-2-ethoxyquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position and an ethoxy group at the 2-position of the quinoline ring. This specific substitution pattern is believed to enhance its biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae16 µg/mL

These results indicate that this compound possesses promising antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. In vitro assays reveal that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results are summarized in the table below:

Cell LineIC50 (µM)Selectivity Index (Normal Fibroblasts)
HeLa155
MCF-7204
A549253

The selectivity index indicates that this compound selectively targets cancer cells over normal fibroblasts, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism underlying the biological activity of quinolines often involves interference with cellular processes such as DNA replication and protein synthesis. Specifically, it is hypothesized that this compound may induce reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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